Biotin-DADOO
Description
Scope and Significance of Biotin-PEG2-Amine in Modern Scientific InquiryBiotin-PEG2-Amine is a significant tool in modern scientific inquiry due to its versatile structure and the powerful biotin-avidin interaction it enables. It is widely used for biotinylating peptides, proteins, antibodies, nucleic acids, nanoparticles, and surfaceslumiprobe.comthermofisher.comscbt.comalfa-chemistry.com. Applications span various fields, including the development of bioassays, biosensors, molecular imaging probes, and functionalized nanomaterialsscbt.comalfa-chemistry.com. Its ability to introduce a high-affinity handle via a soluble and flexible linker makes it invaluable for isolating targets, detecting low-abundance molecules, and creating complex molecular architectures for diverse research applicationsencyclopedia.pubscbt.comalfa-chemistry.com. For example, Biotin-PEG2-Amine has been used to modify single-walled carbon nanotubes (SWCNTs) for targeted sensing and optical imaging, demonstrating its utility in nanotechnology for adding functional handles for protein attachmentresearchgate.net. It has also been employed in studies involving the coupling of polyphosphates to amine-PEG2-biotin for investigating biological rolesresearchgate.net.
Data Table
Detailed Research Findings
Research findings highlight the practical utility of Biotin-PEG2-Amine and related Biotin-PEG linkers in various experimental setups. For instance, studies on covalent modification of single-walled carbon nanotubes (SWCNTs) have utilized amine-PEG2-biotin to add functional handles for avidin (B1170675) protein attachment. Experiments showed that (GT)₁₅-biotin-SWCNTs bound tetrameric avidin proteins like neutravidin and streptavidin, and a mass balance indicated a higher percentage of bound SWCNTs on streptavidin beads when modified with (GT)₁₅-biotin compared to pristine SWCNTs researchgate.net. Atomic force microscopy (AFM) images further demonstrated neutravidin protein bound to (GT)₁₅-biotin-SWCNTs researchgate.net. This illustrates how Biotin-PEG2-Amine facilitates specific protein immobilization on nanomaterials for potential sensing or imaging applications.
Another study investigated the effect of reaction conditions on the coupling of polyphosphates to amine-PEG2-biotin using EDAC chemistry researchgate.net. This research explored optimal time, temperature, and pH for the coupling reaction, demonstrating that the fidelity of the polyphosphate size distribution was preserved under specific conditions (37°C for 1 hour at unbuffered pH 8) researchgate.net. The coupling efficiency was subsequently evaluated by thrombin-binding assays after purification researchgate.net. This exemplifies the use of Biotin-PEG2-Amine in conjugating complex biomolecules and the importance of optimizing reaction parameters for successful bioconjugation.
Furthermore, the utility of PEGylated biotin (B1667282) derivatives, including those with short PEG spacers, has been demonstrated in competitive binding assays for biotin and its derivatives tuni.fi. Studies comparing the binding of different biotin-PEG-amine derivatives, such as biotin-PEG2-amine and biotin-PEG8-amine, to avidin have been conducted to characterize their interactions tuni.fi. These findings contribute to a better understanding of how linker length influences the accessibility and binding affinity of the biotin tag.
In the context of cell biology, maleimide-PEG2-biotin (a related PEG2-biotin derivative with a maleimide (B117702) group instead of an amine) has been used in surface biotinylation assays to analyze synaptic vesicle cycling in neurons nih.gov. This method involved stimulating neurons and then applying the biotinylation reagent to label surface proteins, followed by pulldown and detection nih.gov. The use of a PEG2 spacer in this context likely helps in efficiently labeling surface proteins while minimizing steric hindrance.
These examples underscore the practical application of Biotin-PEG2-Amine and similar PEGylated biotin linkers in diverse research areas, from nanotechnology and polymer chemistry to biochemistry and cell biology, primarily leveraging the compound's ability to introduce a traceable and high-affinity biotin handle via a soluble and flexible PEG spacer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISPDYGRSGXME-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S | |
| Record name | Biotin PEG2 amine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030316 | |
| Record name | Biotin PEG2 amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138529-46-1 | |
| Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotin PEG2 amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin PEG2 amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN PEG2 AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Analytical Characterization for Research Applications
Chemical Synthesis Pathways of Biotin-PEG2-Amine Derivatives
The synthesis of Biotin-PEG2-Amine derivatives generally involves coupling a suitably activated biotin (B1667282) molecule to a PEG chain that is functionalized with a protected amine, followed by removal of the protecting group. The PEG spacer, in this case, is a diethylene glycol unit.
Efficient conjugation of biotin to the PEG spacer requires the activation of a carboxyl group on the valeric acid side chain of biotin. A common strategy involves the formation of reactive esters. N-hydroxysuccinimide (NHS) esters are frequently employed for this purpose. fishersci.segbiosciences.comalfa-chemistry.com The reaction of biotin with NHS in the presence of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the activated biotin-NHS ester. alfa-chemistry.com This activated form is highly reactive towards primary amines, facilitating amide bond formation. gbiosciences.com
Amine-PEGylation involves the formation of a stable linkage between the activated biotin moiety and an amine-terminated PEG spacer. For the synthesis of Biotin-PEG2-Amine, a common approach is to react the activated biotin ester (e.g., biotin-NHS ester) with a PEG2 linker that has a primary amine group. lumiprobe.comcd-bioparticles.netcephamls.combroadpharm.combiomol.com
Alternatively, the synthesis can involve preparing an amino-terminated PEG derivative first and then coupling it with activated biotin. The synthesis of amino-terminated PEGs can be achieved through multi-step methodologies, often involving the activation of PEG hydroxyl groups (e.g., via mesylation or sulfonylation) followed by nucleophilic substitution with a protected amine (such as a Boc-protected amine) and subsequent deprotection of the amine group using an acid like trifluoroacetic acid. preprints.orgmdpi.com The resulting amine-terminated PEG can then be reacted with the activated biotin. The reaction conditions, including pH and solvent, are crucial for efficient coupling and minimizing side reactions. gbiosciences.com
Activation Chemistry of Biotin Moiety
Spectroscopic and Chromatographic Techniques for Product Verification
Rigorous analytical characterization is essential to confirm the successful synthesis and purity of Biotin-PEG2-Amine. Spectroscopic and chromatographic methods provide detailed information about the compound's structure, molecular weight, and purity.
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the chemical structure of Biotin-PEG2-Amine. The characteristic signals from the different parts of the molecule can be identified and assigned. For instance, the methylene (B1212753) protons of the PEG linker typically appear in the δ 3.4-3.7 ppm range in the ¹H NMR spectrum, while the carbons of the PEG chain resonate around 70 ppm in the ¹³C NMR spectrum. tandfonline.comnih.gov The protons and carbons of the biotin moiety and the terminal amine group also exhibit distinct signals, allowing for the verification of the complete structure and the presence of all components. nih.gov
HPLC is widely used to assess the purity of Biotin-PEG2-Amine and to separate it from impurities, starting materials, and by-products. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a stationary phase that is less polar than the mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation. researchgate.net The purity is typically determined by integrating the peak corresponding to Biotin-PEG2-Amine in the chromatogram. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Quality Control and Research-Grade Material Assessment
The assessment of quality control for research-grade Biotin-PEG2-Amine is crucial to ensure reliable and reproducible results in downstream applications such as bioconjugation, surface modification, and the development of probes and linkers. Research-grade material typically requires rigorous analytical characterization to confirm its identity, purity, and structural integrity.
Key analytical techniques employed for the quality control of Biotin-PEG2-Amine include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These methods provide complementary information essential for a comprehensive assessment.
Detailed Research Findings and Data Tables:
Research findings indicate that the purity of Biotin-PEG2-Amine is a primary parameter evaluated using techniques like HPLC. Purity specifications for research-grade material are commonly set at 95% or higher, often determined by HPLC area percentage lumiprobe.combiochempeg.comfishersci.catcichemicals.com. Some suppliers specify purity levels of 98% or greater broadpharm.comcephamls.comcd-bioparticles.net.
NMR spectroscopy, particularly 1H NMR, is vital for confirming the molecular structure and identifying potential impurities. Analysis of the chemical shifts and integration patterns in the 1H NMR spectrum allows for verification of the presence and correct ratio of protons corresponding to the biotin moiety, the PEG2 linker, and the terminal amine group lumiprobe.combroadpharm.com.
Mass spectrometry, often coupled with HPLC (HPLC-MS), is used to determine the molecular weight and confirm the identity of the intact molecule. HPLC-MS can also detect and identify impurities based on their mass-to-charge ratio and retention time lumiprobe.comru.nl. The theoretical molecular weight of Biotin-PEG2-Amine (C16H30N4O4S) is approximately 374.5 g/mol biochempeg.combroadpharm.comcephamls.comcd-bioparticles.netbpsbioscience.comwikipedia.orgnih.gov. Experimental mass spectrometry data is used to match this theoretical value, confirming the compound's identity nih.gov. For instance, one study using LC-MS/MS for characterization reported a measured mass of 9794.1 Da for Ubiquitin conjugated with biotin-PEG2-amine, closely matching the expected mass of 9795.2 Da nih.gov.
Stability is another important aspect of quality control for research-grade Biotin-PEG2-Amine. While specific detailed degradation studies for Biotin-PEG2-Amine are not extensively documented in general research findings, similar PEGylated compounds are typically stored under controlled conditions, such as at -20°C or ≤4°C, often with a desiccant, to maintain stability over extended periods lumiprobe.combroadpharm.comcd-bioparticles.netbpsbioscience.com. Shelf life can extend up to 24 months when stored correctly lumiprobe.com.
The following table summarizes typical quality control parameters and analytical methods reported for research-grade Biotin-PEG2-Amine:
| Parameter | Analytical Method(s) | Typical Specification |
| Purity | HPLC | ≥ 95% (HPLC Area %) lumiprobe.combiochempeg.comfishersci.catcichemicals.com or ≥ 98% broadpharm.comcephamls.comcd-bioparticles.net |
| Identity Confirmation | 1H NMR | Consistent with structure lumiprobe.combroadpharm.com |
| Molecular Weight | Mass Spectrometry | Matches theoretical MW (374.5 g/mol ) biochempeg.combroadpharm.comcephamls.comcd-bioparticles.netbpsbioscience.comwikipedia.orgnih.govnih.gov |
| Appearance | Visual Inspection | White to off-white solid lumiprobe.comcephamls.combpsbioscience.com |
| Solubility | Visual Inspection | Soluble in water, DMSO, DMF lumiprobe.combroadpharm.comcephamls.comcd-bioparticles.netbpsbioscience.com |
| Storage | Recommended Conditions | -20°C or ≤4°C, desiccated lumiprobe.combroadpharm.comcd-bioparticles.netbpsbioscience.com |
| Shelf Life | Stability Testing | Up to 24 months as stored lumiprobe.com |
Note: Data compiled from various sources and represents typical specifications for research-grade material.
Research applications utilizing Biotin-PEG2-Amine, such as protein labeling and conjugation, rely on the high purity and confirmed identity of the reagent to ensure that the desired conjugation occurs efficiently and specifically nih.govbpsbioscience.com. The PEG linker in Biotin-PEG2-Amine enhances the solubility of biotinylated molecules in aqueous media and helps minimize steric hindrance during interactions with avidin (B1170675) or streptavidin, properties that are dependent on the consistent quality of the compound biochempeg.comcephamls.comcd-bioparticles.net.
Advanced Bioconjugation Strategies Utilizing Biotin Peg2 Amine
Amine-Reactive Conjugation Chemistry
The primary amine group of Biotin-PEG2-Amine readily reacts with electrophilic functional groups on target molecules, forming stable covalent bonds.
Carbodiimide-Mediated Coupling to Carboxyl Groups (e.g., EDC/NHS Chemistry)
One of the most common methods for conjugating Biotin-PEG2-Amine to biomolecules involves carbodiimide (B86325) chemistry, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in conjunction with N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS) lumiprobe.comfishersci.cawikipedia.orggbiosciences.comthermofisher.comgbiosciences.comfishersci.co.ukthermofisher.com. This chemistry facilitates the formation of a stable amide bond between the primary amine of Biotin-PEG2-Amine and carboxyl groups (-COOH) present on proteins (e.g., at the C-terminus or aspartate and glutamate (B1630785) residues) or other molecules biochempeg.comwikipedia.orggbiosciences.comthermofisher.comgbiosciences.comthermofisher.com.
The mechanism involves EDC activating the carboxyl group to form an O-acylisourea intermediate. This intermediate is highly reactive but unstable in aqueous solutions. The addition of NHS or sulfo-NHS stabilizes this intermediate by forming an NHS-ester, which is more stable and reactive towards primary amines thermofisher.comwikipedia.orgfishersci.pt. The primary amine of Biotin-PEG2-Amine then reacts with the activated carboxyl group (or the NHS-ester) to form a stable amide linkage, releasing an EDC by-product (a soluble urea (B33335) derivative) and NHS/sulfo-NHS thermofisher.comthermofisher.com. This reaction is typically performed in slightly acidic to neutral buffers, with optimal pH often cited between 4 and 6 for the EDC reaction itself, followed by reaction with the amine at a slightly higher pH if using NHS/sulfo-NHS gbiosciences.com. Using a molar excess of the amine-containing biotin (B1667282) compound over the target molecule can help direct the conjugation specifically to available carboxyl groups thermofisher.com.
Reaction with NHS Esters on Target Biomolecules
Biotin-PEG2-Amine can also directly react with molecules that have been pre-activated with NHS esters lumiprobe.comaxispharm.combroadpharm.comnanocs.net. NHS esters are highly reactive towards primary amines, forming stable amide bonds wikipedia.orgnanocs.net. This approach is particularly useful when the target molecule is sensitive to the conditions required for carbodiimide activation of carboxyl groups. Many commercially available labeling reagents and activated surfaces incorporate NHS esters specifically for reaction with amine-containing molecules like Biotin-PEG2-Amine nanocs.netcenmed.comlabsolu.catcichemicals.com. The reaction between an NHS ester and the primary amine of Biotin-PEG2-Amine typically proceeds efficiently in mildly alkaline buffers (pH 7-9) nanocs.nettcichemicals.com.
Conjugation to Diverse Biomolecules and Surfaces
The amine functionality of Biotin-PEG2-Amine, coupled with the properties of the PEG spacer and biotin tag, makes it suitable for conjugating biotin to a wide array of biomolecules and surfaces for various downstream applications, such as detection, immobilization, and purification using avidin (B1170675) or streptavidin lumiprobe.comscbt.comaxispharm.com.
Protein Biotinylation Methodologies
Biotinylation of proteins is a common application of Biotin-PEG2-Amine lumiprobe.combiochempeg.comscbt.comfishersci.cawikipedia.orggbiosciences.comgbiosciences.comfishersci.co.ukbiocompare.combiocompare.com. The primary amine can react with carboxyl groups on proteins via carbodiimide chemistry (EDC/NHS) biochempeg.comwikipedia.orggbiosciences.comthermofisher.comgbiosciences.comthermofisher.com. This targets the protein's C-terminus and the side chains of aspartate and glutamate residues biochempeg.comwikipedia.orggbiosciences.comgbiosciences.com. The PEG spacer enhances the solubility of the biotinylated protein and minimizes potential interference with the protein's biological activity or subsequent binding to avidin/streptavidin lumiprobe.combiochempeg.comscbt.comaxispharm.comaxispharm.comfishersci.ca. Biotinylation kits specifically designed for coupling to protein carboxyl groups using Biotin-PEG2-Amine and EDC are commercially available gbiosciences.comgbiosciences.com.
Nucleic Acid Labeling Protocols (e.g., Oligonucleotides)
While less common than protein biotinylation with amine-reactive biotin derivatives, Biotin-PEG2-Amine can be used to label nucleic acids, particularly oligonucleotides, if they contain or are modified to contain accessible carboxyl groups or reactive esters lumiprobe.comscbt.com. For instance, oligonucleotides can be synthesized with a terminal carboxyl group or functionalized with linkers containing carboxyl groups. These carboxyl groups can then be activated using EDC/NHS chemistry for conjugation with the amine of Biotin-PEG2-Amine lumiprobe.com. Biotinylated oligonucleotides are useful in various molecular biology applications, including hybridization assays and affinity purification using streptavidin-coated surfaces or beads lumiprobe.com.
Surface Functionalization Techniques
Biotin-PEG2-Amine is also employed to functionalize various surfaces, including beads, resins, and nanoparticles, by introducing a biotin handle biochempeg.comaxispharm.comfishersci.cananosoftpolymers.comfishersci.co.ukfishersci.ptnanocs.netalfa-chemistry.com. This allows for the immobilization of avidin or streptavidin, or subsequently, any biotinylated molecule, onto the surface lumiprobe.comaxispharm.comnanocs.net. Surfaces composed of materials like polymers, glass, or metals can be modified to display carboxyl groups or activated with NHS esters, which then react with the primary amine of Biotin-PEG2-Amine thermofisher.comfishersci.ptnanocs.netalfa-chemistry.com. This creates a biotinylated surface that can capture avidin/streptavidin or biotinylated biomolecules, enabling applications in diagnostics, sensing, and separations lumiprobe.comaxispharm.comnanocs.net. The PEG spacer contributes to a hydrophilic surface, reducing non-specific binding biochempeg.comaxispharm.comfishersci.cananocs.net.
Impact of PEG Spacer Arm on Conjugate Stability and Functionality
The inclusion of a PEG spacer arm in Biotin-PEG2-Amine significantly influences the properties of the resulting bioconjugates, particularly their stability and functionality in biological assays and applications lumiprobe.comcd-bioparticles.netthermofisher.comaxispharm.com. PEG linkers are known for their hydrophilic nature, flexibility, and ability to minimize non-specific interactions nanocs.netthermofisher.comscbt.comthermofisher.com. The PEG2 spacer, specifically incorporating two ethylene (B1197577) glycol units, provides a short, defined link between the biotin tag and the conjugated molecule lumiprobe.combiochempeg.comnanocs.net.
This hydrophilic PEG linker contributes to the enhanced stability of biotin-labeled molecules, helping to prevent aggregation, especially when labeling antibodies or other proteins stored in solution thermofisher.com. The defined length of the PEG2 spacer in homogeneous preparations offers precision in optimizing modification applications thermofisher.com.
Steric Hindrance Minimization in Ligand-Receptor Interactions
A key advantage of using a PEG spacer arm like the one in Biotin-PEG2-Amine is its role in minimizing steric hindrance nanocs.netcd-bioparticles.netcephamls.comaxispharm.com. The biotin-binding site on avidin or streptavidin is located within a pocket approximately 9 Å below the protein surface aatbio.com. When biotin is directly attached to a large molecule or protein without a spacer, the bulk of the conjugated molecule can sterically hinder the access of biotin to its binding site, thereby reducing the affinity and efficiency of the biotin-avidin/streptavidin interaction aatbio.com.
The flexible PEG2 spacer arm effectively separates the biotin moiety from the conjugated biomolecule lumiprobe.comnanocs.netaxispharm.com. This separation allows the biotin to bind more freely and efficiently to the deep binding pocket of avidin or streptavidin, ensuring a strong and specific interaction lumiprobe.comaatbio.com. Longer spacer arms generally provide greater flexibility and reduced steric hindrance, leading to enhanced interaction thermofisher.comthermofisher.com. While PEG2 is a relatively short spacer compared to PEG chains with more repeating units (e.g., PEG4, PEG8, PEG11, PEG23), it still provides sufficient distance to mitigate significant steric clashes in many bioconjugation applications lumiprobe.combiochempeg.comnanocs.netthermofisher.com.
Research findings indicate that using biotin derivatives with extended spacer arms improves the affinity of biotinylated compounds for avidin or streptavidin by reducing steric hindrance aatbio.com. This reduction in steric hindrance translates to increased sensitivity in detection methods that rely on the biotin-avidin/streptavidin interaction aatbio.com.
Enhanced Aqueous Solubility of Bioconjugates
The polyethylene (B3416737) glycol portion of Biotin-PEG2-Amine is highly hydrophilic cd-bioparticles.netcephamls.comthermofisher.com. This hydrophilic property is transferred to the final bioconjugate, significantly enhancing its solubility in aqueous media lumiprobe.combiochempeg.comnanocs.netcd-bioparticles.netcephamls.comthermofisher.comaxispharm.com. Many biomolecules, particularly proteins and peptides, can have limited solubility or a tendency to aggregate in aqueous solutions, especially after chemical modification.
The increased water solubility offered by the PEG linker provides advantages over traditional hydrocarbon-based linkers in applications requiring aqueous compatibility biochempeg.com.
Table 1: Properties and Impacts of the PEG2 Spacer in Biotin-PEG2-Amine
| Property | Impact on Bioconjugate | Reference(s) |
| Hydrophilicity | Enhanced aqueous solubility, reduced aggregation | lumiprobe.combiochempeg.comnanocs.netcd-bioparticles.netcephamls.comthermofisher.comaxispharm.com |
| Flexibility | Minimized steric hindrance in ligand-receptor binding | nanocs.netcd-bioparticles.netcephamls.comaxispharm.comthermofisher.comthermofisher.com |
| Defined Length | Precision in modification applications | thermofisher.com |
| Separation of Moieties | Improved access of biotin to binding site | lumiprobe.comaatbio.com |
Table 2: Examples of Biotin-PEG-Amine Linkers with Varying PEG Lengths
| Compound Name | PEG Units | PubChem CID | Note | Reference(s) |
| Biotin-PEG2-Amine | 2 | 11199678 | Focus of this article | fishersci.cawikidata.orgnih.gov |
| Biotin-PEG3-Amine | 3 | - | Longer PEG spacer | lumiprobe.combiochempeg.comnanocs.netbroadpharm.comgbiosciences.com |
| Biotin-PEG4-Amine | 4 | - | Longer PEG spacer | lumiprobe.combiochempeg.comthermofisher.combroadpharm.com |
| Biotin-PEG8-Amine | 8 | - | Longer PEG spacer | biochempeg.com |
| Biotin-PEG11-Amine | 11 | - | Longer PEG spacer | biochempeg.com |
| Biotin-PEG23-Amine | 23 | - | Significantly longer PEG spacer | biochempeg.comnanocs.net |
Applications of Biotin Peg2 Amine in Advanced Biomedical Research
Targeted Drug Delivery Systems
Targeted drug delivery systems aim to selectively deliver therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity. Biotin-PEG2-Amine plays a significant role in the development of such systems by enabling the precise functionalization of carriers and therapeutics with biotin (B1667282), which can then target cells or tissues that overexpress biotin receptors alfa-chemistry.comresearchgate.net.
Receptor-Mediated Endocytosis via Biotin Overexpression in Disease Models
Biotin receptors, particularly the sodium-dependent multivitamin transporter (SMVT), are often overexpressed in various pathological conditions, including many types of cancer cells, due to their increased metabolic demands for vitamins essential for rapid proliferation researchgate.netresearchgate.net. This overexpression provides a valuable target for the selective delivery of biotinylated therapeutics and drug carriers researchgate.net. Upon binding of the biotin moiety to its receptor on the cell surface, the complex can be internalized through receptor-mediated endocytosis, facilitating the intracellular delivery of the attached payload researchgate.netnih.gov. Studies have shown that biotinylated drug delivery systems can exhibit enhanced selectivity and increased cellular uptake in tumor cells compared to their non-biotinylated counterparts researchgate.net. For example, research indicates that biotin-conjugated nanoparticles can increase the selective delivery of agents into cancer cells by interacting with these overexpressed biotin receptors researchgate.net. The internalization pathway can be influenced by the properties of the biotinylated complex, with some studies suggesting involvement of caveolae-dependent endocytosis in the uptake of biotin-targeted complexes worktribe.com.
Design and Fabrication of Biotinylated Nanocarriers
Biotin-PEG2-Amine is a key component in the design and fabrication of various biotinylated nanocarriers for targeted drug delivery, including nanoparticles, liposomes, and micelles alfa-chemistry.comwikipedia.org. The terminal amine group allows for convenient conjugation to pre-functionalized nanocarrier surfaces.
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely used in drug delivery due to their biocompatibility and biodegradability. Functionalizing PLGA nanoparticles with biotin using linkers like Biotin-PEG2-Amine enables targeted delivery. The conjugation typically involves activating carboxyl groups on PLGA or a PLGA-PEG copolymer and then reacting them with the amine group of Biotin-PEG2-Amine researchgate.netumich.edursc.org.
One method for synthesizing biotin-functionalized PLGA involves conjugating amine-PEG2-biotin to carboxy-terminated PLGA using coupling agents like EDC and NHS rsc.org. This process forms a stable amide bond between the PEG-biotin linker and the PLGA polymer biochempeg.comrsc.org. Another approach involves synthesizing a PLGA-PEG-biotin conjugate, where biotin is first activated and then conjugated to a PEG-bis-amine, followed by conjugation to activated PLGA researchgate.net.
Research has demonstrated the effectiveness of biotin-decorated PLGA nanoparticles in enhancing cellular uptake and anticancer activity in cancer cells overexpressing biotin receptors researchgate.net. For instance, PLGA-conjugated biotin nanoparticles containing irinotecan (B1672180) showed stronger cellular uptake and anticancer activity in CT-26 cancer cells compared to non-biotinylated nanoparticles researchgate.net.
Data illustrating the synthesis scheme of PLGA-PEG-biotin often involves the activation of carboxylate groups of biotin, conjugation to PEG-bis-amine, and subsequent conjugation to activated PLGA researchgate.net.
| Step | Reagents Involved | Reaction Type |
| Biotin Activation | Biotin, DCC, NHS | Activation |
| Conjugation to PEG-bis-amine | Activated Biotin, PEG-bis-amine | Amide Coupling |
| Conjugation to Activated PLGA | Biotin-PEG conjugate, Activated PLGA | Amide Coupling |
Studies have also investigated the controlled surface modification of PLGA nanoparticles with biotinylated PEG of different molecular weights to improve their diffusion in challenging biological matrices like mucus nih.gov. Using avidin-functionalized PLGA particles, researchers showed that the binding of biotinylated PEG, including PEG of 2 kDa, influenced the interaction with streptavidin, indicating successful surface modification nih.gov.
Biotin-PEG2-Amine is also utilized for the surface modification of liposomes and micelles, enabling them to target biotin receptor-overexpressing cells alfa-chemistry.comwikipedia.org. Biotinylated PEG-lipids, which can be synthesized using biotin-PEG derivatives, can spontaneously incorporate into lipid bilayer membranes of liposomes researchgate.net. This allows for the immobilization of biotin on the liposome (B1194612) surface, facilitating targeted delivery and cellular uptake researchgate.net.
Research on biotin-decorated polymeric micelles has shown enhanced internalization and increased cytotoxicity in target cells overexpressing the biotin receptor compared to non-targeted micelles researchgate.net. This indicates that biotinylation of micelles can effectively mediate receptor-mediated endocytosis researchgate.net.
Studies have explored the influence of PEG chain length on the interaction of biotin-PEG-conjugated phospholipids (B1166683) with streptavidin on surfaces, providing insights into the optimal design of biotinylated liposomes for targeted applications researchgate.net.
Biotin-PEG2-Amine Functionalization of Nanoparticles (e.g., PLGA-NPs)
Development of Biotinylated Prodrugs and Therapeutics
Biotinylation of prodrugs and therapeutics using linkers like Biotin-PEG2-Amine is another strategy for targeted drug delivery. By conjugating a therapeutic agent to biotin, the resulting conjugate can selectively target cells that overexpress biotin receptors, leading to increased accumulation at the disease site and potentially reduced systemic toxicity alfa-chemistry.com. The PEG2 spacer in Biotin-PEG2-Amine helps to improve the solubility and pharmacokinetic properties of the resulting biotinylated therapeutic biochempeg.com.
While the concept of biotinylated prodrugs is actively researched, specific examples involving direct conjugation using Biotin-PEG2-Amine would require detailed investigation of recent literature. However, the general principle involves forming a cleavable or non-cleavable linkage between the therapeutic agent and the biotin-PEG2-Amine molecule.
Application in Proteolysis-Targeting Chimeras (PROTACs) Research
Biotin-PEG2-Amine and similar biotinylated PEG linkers are explored in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase medchemexpress.commedchemexpress.commedchemexpress.com. A typical PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two ligands medchemexpress.commedchemexpress.commedchemexpress.com.
Biotinylated PEG linkers, including those with short PEG units like PEG2, can be incorporated into PROTAC structures medchemexpress.commedchemexpress.com. While biotin itself is not typically a ligand for an E3 ligase or a target protein in standard PROTAC design, biotinylated linkers can be useful tools in PROTAC research. For example, biotinylation can facilitate the purification, immobilization, or detection of PROTAC molecules or their components during synthesis and characterization biochempeg.com. Biotin-PEG2-Amine can serve as a building block to introduce a biotin handle into a PROTAC linker or a PROTAC precursor molecule medchemexpress.com. Some commercially available PROTAC linkers incorporate biotin and PEG moieties, highlighting their potential utility in this field medchemexpress.commedchemexpress.com.
Data regarding the specific application of Biotin-PEG2-Amine within functional PROTAC molecules is an active area of research, and its role is often related to its utility as a handle for research purposes rather than being a core functional component for target protein degradation.
Linker Optimization in PROTAC Development
Proteolysis-Targeting Chimeras (PROTACs) are a class of molecules designed to induce the degradation of target proteins. They typically consist of two ligands, one binding to the target protein and the other to an E3 ubiquitin ligase, connected by a chemical linker. Biotin-PEG2-Amine, or derivatives incorporating a similar biotin-PEG-amine structure, are explored as components in the synthesis of PROTACs medchemexpress.commedchemexpress.comglpbio.com. While Biotin-PEG2-Amine itself might not be a direct PROTAC linker (which connects a target ligand to an E3 ligase ligand), biotinylated linkers, including those with PEG spacers, are used in PROTAC research. For instance, biotin-labeled, PEG-based PROTAC linkers are available for synthesis medchemexpress.commedchemexpress.com. The optimization of the linker's length, flexibility, and composition, including the use of PEG spacers, is crucial for effective ternary complex formation between the PROTAC, the target protein, and the E3 ligase, ultimately impacting the efficiency of target protein degradation precisepeg.com. The PEG chain in biotin-PEG linkers contributes to the solubility and pharmacokinetics of PROTAC molecules alfa-chemistry.com.
Molecular Imaging and Diagnostics
Biotin-PEG2-Amine is valuable in molecular imaging and diagnostics, primarily through its use in labeling strategies.
Non-Radioactive Labeling for Detection Assays
The high-affinity interaction between biotin and streptavidin/avidin (B1170675) is extensively used in non-radioactive detection assays. Biotin-PEG2-Amine allows for the biotinylation of various biomolecules, including proteins, peptides, and nucleic acids, via its reactive amine group lumiprobe.comgbiosciences.comalfa-chemistry.com. These biotinylated molecules can then be detected using streptavidin or avidin conjugates labeled with enzymes (e.g., horseradish peroxidase, alkaline phosphatase) or fluorophores, providing a sensitive and non-radioactive detection method in techniques like ELISA, Western blotting, and hybridization assays aatbio.comalfa-chemistry.com. The PEG2 spacer helps to minimize steric hindrance, ensuring efficient binding of the biotinylated molecule to the streptavidin/avidin conjugate and enhancing detection sensitivity biochempeg.comlumiprobe.comalfa-chemistry.com.
Fluorescent Labeling Strategies for Cellular Tracking
Biotin-PEG2-Amine can be incorporated into fluorescent labeling strategies for cellular tracking and imaging. By conjugating fluorescent dyes to biotinylated molecules (using Biotin-PEG2-Amine for biotinylation), researchers can visualize cellular processes and track the localization and movement of labeled biomolecules within cells smolecule.comnih.gov. The biotin handle allows for specific targeting via avidin or streptavidin, which can be conjugated to fluorescent probes or used to immobilize labeled cells or cellular components for imaging. For example, maleimide-PEG2-biotin (a related compound) has been used for surface biotinylation of proteins on neurons to study synaptic vesicle cycling, followed by detection nih.gov. While Biotin-PEG2-Amine reacts with carboxyl groups or NHS esters, the principle of using a biotin-PEG linker for subsequent fluorescent detection via streptavidin is applicable. The PEG spacer contributes to the water solubility of the labeled molecules, which is important for cellular applications biochempeg.comlumiprobe.com.
Enhancement of Signal Detection in Diagnostic Platforms
The use of Biotin-PEG2-Amine in labeling contributes to the enhancement of signal detection in various diagnostic platforms. The strong and specific binding of biotin to streptavidin allows for signal amplification strategies. For instance, multiple enzyme or fluorophore-labeled streptavidin molecules can bind to a single biotinylated target, significantly increasing the signal intensity aatbio.comalfa-chemistry.com. The PEG2 spacer in Biotin-PEG2-Amine helps maintain the biological activity of the labeled molecule and reduces non-specific binding, leading to a higher signal-to-noise ratio and improved sensitivity in diagnostic assays alfa-chemistry.com. This is particularly relevant in platforms like ELISA and biosensors where sensitive detection of low-abundance analytes is critical.
Biosensor Technology Development
Biotin-PEG2-Amine plays a role in the development of biosensors, particularly in the functionalization of sensor surfaces.
Functionalization of Biosensor Surfaces for Biorecognition
Biotin-PEG2-Amine can be used to functionalize biosensor surfaces, enabling the immobilization of biorecognition elements with high specificity and orientation alfa-chemistry.compolysciences.com. The amine group of Biotin-PEG2-Amine can be conjugated to activated surfaces (e.g., surfaces with carboxyl or NHS ester groups). Subsequently, the biotin moiety on the functionalized surface can capture streptavidin or avidin, which in turn can bind biotinylated capture molecules such as antibodies, aptamers, or enzymes alfa-chemistry.compolysciences.com. This creates a stable and oriented layer of biorecognition elements on the sensor surface, crucial for sensitive and specific analyte detection. The PEG spacer helps to reduce non-specific binding to the sensor surface, improving the specificity and performance of the biosensor alfa-chemistry.com. Studies have demonstrated the use of amine-PEG2-biotin for surface functionalization of porous silicon biosensors for biotin-streptavidin assays rsc.org.
Integration into Electrochemical Biosensor Architectures
Biotin-PEG2-Amine and similar biotinylated PEG amines are integrated into the architecture of electrochemical biosensors to enhance their performance and enable specific analyte detection researchgate.netresearchgate.net. The compound can be used to functionalize electrode surfaces, often by coupling the amine group to reactive sites on the electrode material or on pre-coated layers researchgate.net. This immobilization of biotin onto the sensor surface allows for the capture of streptavidin or avidin, which can then be conjugated to a signaling element or a biorecognition molecule (like an antibody or DNA probe) nih.gov.
The high-affinity biotin-streptavidin interaction facilitates the precise assembly of sensing layers on the electrode. For example, silver nanoparticles coated with a mixture of zwitterionic and biotinylated zwitterionic polymers, synthesized by coupling polymers with amino-PEG2-biotin, have been used as electrochemical labels researchgate.net. These modified nanoparticles, when assembled on a gold electrode, contribute to signal enhancement in electrochemical biosensors researchgate.net. The integration of biotin tags in hybridization chain reaction (HCR) products, facilitated by biotin-labeled probes (potentially using biotin-PEG2-amine), allows for their capture by a streptavidin-covered electrode, leading to the attachment of streptavidin-conjugated signal reporters and secondary signal amplification nih.gov. This strategy has shown low detection limits for targets like DNA and microRNA-21 nih.gov.
Application in Environmental Monitoring and Contaminant Detection
Biotin derivatives, including those with PEG spacers like Biotin-PEG2-Amine, are employed by environmental scientists in biosensor technologies for the detection and quantification of pollutants and other environmental contaminants scbt.com. This contributes significantly to environmental monitoring and protection efforts scbt.com. The ability to specifically capture or detect target molecules using the biotin-avidin interaction is valuable in developing sensitive assays for environmental analysis. For instance, EZ-Link™ amine-PEG2-biotin has been used in flow-based chemiluminescence bioassays for the rapid screening of fungi and antibiotic-resistant bacteria in environmental samples tum.de.
Proteomics and Affinity Purification Studies
Biotin-PEG2-Amine is a key reagent in proteomics and affinity purification studies, primarily for its ability to selectively label biomolecules with biotin, enabling their subsequent isolation and analysis lumiprobe.comcephamls.comaxispharm.com.
Selective Biotinylation of Proteins for Enrichment and Isolation
The terminal primary amine group of Biotin-PEG2-Amine allows it to react with carboxyl groups present on proteins, specifically at the C-terminus and on the side chains of aspartate and glutamate (B1630785) residues gbiosciences.comgbiosciences.combpsbioscience.com. This reaction is typically facilitated by carbodiimide (B86325) crosslinkers such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) gbiosciences.comgbiosciences.com. This selective biotinylation process introduces biotin tags onto target proteins. Biotinylated proteins can then be efficiently enriched and isolated from complex biological mixtures using affinity matrices conjugated with avidin or streptavidin lumiprobe.comrsc.orgthermofisher.com. This approach is fundamental in various proteomic workflows, including the study of post-translational modifications. For example, amine-PEG2-biotin has been used to synthesize a citrulline-reactive biotin-label, enabling the specific enrichment of citrullinated peptides for subsequent identification uio.no. Kits are available that include Biotin-PEG2-Amine, crosslinkers, and purification columns specifically designed for labeling protein carboxyl groups and purifying the biotinylated proteins gbiosciences.comgbiosciences.com.
Affinity Purification of Biotinylated Oligonucleotides and Other Biomolecules
Beyond proteins, Biotin-PEG2-Amine can also be used to label other biomolecules, such as DNA and oligonucleotides, by reacting the amine group with appropriate reactive functionalities on these molecules lumiprobe.comscbt.com. Biotinylated oligonucleotides and other molecules can then be effectively purified from synthesis mixtures or biological samples using immobilized avidin or streptavidin affinity supports lumiprobe.comscbt.comlumiprobe.com. This is a common technique in molecular biology for isolating specific nucleic acid sequences or other biotin-tagged molecules for downstream applications.
Quantitative Assays for Biotinylated Analytes
The high-affinity interaction between biotin and avidin/streptavidin is widely exploited in various quantitative assays thermofisher.comthermofisher.comaxispharm.com. Biotinylation of target analytes using reagents like Biotin-PEG2-Amine allows for their sensitive detection and quantification. Common applications include Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and flow cytometry aatbio.comthermofisher.comthermofisher.comaxispharm.com. In these assays, biotinylated molecules are captured by immobilized avidin or streptavidin, and the bound molecules are then detected using a labeled probe. The signal generated is proportional to the amount of biotinylated analyte present in the sample, enabling quantitative analysis. Kits are available to help researchers quantify the level of biotinylation on their target molecules gbiosciences.comthermofisher.comgbiosciences.comthermofisher.com.
Cellular and Molecular Biology Investigations
Biotin-PEG2-Amine is a valuable tool in broader cellular and molecular biology investigations bpsbioscience.comwikipedia.org. Its ability to label various biomolecules and its water solubility, conferred by the PEG spacer, make it suitable for applications in biological systems. One notable application is the labeling of cell surfaces. Water-soluble and membrane-impermeable biotinylation reagents, including those with PEG spacers, are useful for specifically labeling proteins on the exterior of cells thermofisher.com. Biotin-PEG2-Amine has been used to label red blood cells, allowing for their detection in small samples using flow cytometry aatbio.comwikipedia.org. This highlights its utility in cell-based assays and studies. Generally, biotinylation serves as a versatile method for tagging molecules for detection, localization, and interaction studies within cells and in molecular systems thermofisher.comscbt.com.
Probing Cellular Uptake Mechanisms of Biotinylated Conjugates
Biotin-PEG2-Amine is frequently used to create biotinylated conjugates, which are then employed to investigate how cells internalize molecules. The biotin moiety serves as a handle for detection or targeting, while the PEG2 linker provides flexibility and solubility. lumiprobe.com
Biotin uptake by cells can occur via specific transporters. The sodium-dependent multivitamin transporter (SMVT) is a well-established biotin transporter found in various cell types, including intestinal and liver epithelial cells, and is often overexpressed in certain cancer cells. researchgate.netacs.orgnih.gov Biotinylated compounds, potentially synthesized using Biotin-PEG2-Amine, can be used to study the role and efficiency of SMVT-mediated uptake. Research indicates that SMVT is a major, if not the sole, system for the uptake of physiological concentrations of biotin in intestinal and liver epithelial cells. nih.gov Studies using SMVT-specific siRNAs have shown a significant reduction in carrier-mediated biotin uptake, highlighting the transporter's importance. nih.gov
Cellular internalization of biotinylated conjugates can also occur through various endocytic pathways. wikipedia.orgfishersci.cagbiosciences.com Biotin-PEG2-Amine, when conjugated to other molecules, can facilitate studies on these processes. For example, biotinylation has been used to label cell surface proteins to track their internalization via clathrin-mediated endocytosis. nih.gov Studies have shown that biotinylated plasma membrane proteins are predominantly internalized via clathrin-coated pits. nih.gov Experiments involving labeling cell surface proteins with biotin derivatives and subsequently treating cells with reducing agents to remove external biotin have demonstrated the efficiency of internalization. nih.gov The use of biotinylated compounds, including those with PEG linkers, is a common strategy to investigate receptor-mediated endocytosis and other cellular uptake routes. gbiosciences.comniph.go.jpnih.gov
Role of Biotin Transporters (e.g., SMVT)
Studies on Ligand-Receptor Interactions and Cell Signaling
Biotin-PEG2-Amine can be used to create biotinylated ligands for studying their interactions with cellular receptors and the subsequent cell signaling events. The high affinity of biotin for avidin or streptavidin allows for the detection, isolation, or tracking of receptors that bind to the biotinylated ligand. This approach is valuable for understanding receptor binding kinetics, internalization upon ligand binding, and downstream signaling cascades. While specific detailed research findings using Biotin-PEG2-Amine directly in this context were not extensively detailed in the search results, the general principle of using biotinylated ligands with avidin/streptavidin for studying receptor interactions is well-established in biomedical research. thermofisher.com For instance, biotinylated compounds have been used in studies investigating ligand-induced internalization of receptors. wikipedia.orggbiosciences.com
Emerging Research Paradigms and Future Directions
Integration with Click Chemistry Methodologies for Advanced Bioconjugation
While Biotin-PEG2-Amine's primary reactivity lies with its amine group, its structure is amenable to integration with click chemistry approaches, particularly when considering modified or related biotin-PEG compounds. Click chemistry, known for its high efficiency, specificity, and biocompatibility, has become a vital tool in chemical biology, polymer chemistry, bioconjugation, and drug discovery precisepeg.com. Reagents like biotin (B1667282) alkyne, which can be attached to biomolecules via click reactions, highlight the potential for incorporating biotinylated linkers into these rapid and selective conjugation strategies lumiprobe.com. The PEG spacer in Biotin-PEG2-Amine enhances water solubility, a beneficial feature for bioconjugation reactions often performed in aqueous environments biochempeg.comlumiprobe.com. Future research could explore the synthesis of Biotin-PEG2-Amine derivatives directly incorporating click chemistry handles (e.g., azide (B81097) or alkyne) to enable facile and orthogonal conjugation to various biomolecules and materials.
Rational Design of Biotin-PEG2-Amine Conjugates for Enhanced Therapeutic Efficacy
The application of PEGylation, the process of conjugating polyethylene (B3416737) glycol to molecules, has proven effective in improving the therapeutic efficacy of biomolecules by enhancing solubility, prolonging circulation half-life, and reducing immunogenicity researchgate.net. Biotin-PEG2-Amine, with its short PEG chain, serves as a building block for creating more complex PEGylated structures or for site-specific biotinylation of therapeutic molecules. Rational design of conjugates involving Biotin-PEG2-Amine can leverage the biotin-avidin interaction for targeted delivery of therapeutic agents to biotin-receptor-expressing cells or tissues. The length and properties of the PEG linker, even a short PEG2, can influence the pharmacokinetics and biodistribution of the conjugate researchgate.net. Future research will likely focus on optimizing the conjugation strategy and linker design to control drug release, improve targeting specificity, and minimize off-target effects, potentially leading to the development of novel biotinylated therapeutics with enhanced efficacy and reduced toxicity.
Challenges and Considerations in Translational Research
Translational research involving Biotin-PEG2-Amine conjugates faces several challenges. Ensuring the consistency and purity of the conjugate across batches is crucial for clinical applications, particularly given the potential for heterogeneity in PEGylation reactions acs.org. Characterization of the final conjugate is essential to confirm the site and extent of biotinylation. The stability of the amide bond formed by the amine group needs to be evaluated under physiological conditions to ensure the conjugate remains intact until it reaches its target. Furthermore, potential immunogenicity associated with the PEG linker or the biotinylated molecule needs careful assessment, although PEGylation is generally known to reduce immunogenicity researchgate.net. While Biotin-PEG2-Amine itself is a relatively simple molecule, its incorporation into complex therapeutic conjugates necessitates rigorous analytical methods and quality control measures to meet regulatory requirements for translation into clinical use.
Prospective Applications in Novel Biomaterials and Nanomedicine
Biotin-PEG2-Amine is finding increasing utility in the development of novel biomaterials and in nanomedicine. Its ability to functionalize materials with biotin allows for the creation of surfaces or nanoparticles that can specifically capture avidin- or streptavidin-tagged molecules. This is particularly relevant in the design of biosensors, diagnostic tools, and targeted drug delivery systems biochempeg.comresearchgate.net. For instance, covalent modification of materials like single-walled carbon nanotubes (SWCNTs) with amine-PEG2-biotin adds functional handles for avidin (B1170675) protein attachment, enabling their use in biomedical applications researchgate.net. In nanomedicine, Biotin-PEG2-Amine can be used to functionalize nanoparticles or liposomes, facilitating targeted delivery through biotin-receptor interactions biochempeg.combiochempeg.comvulcanchem.com. Future directions include the creation of complex self-assembling biomaterials incorporating biotin-PEG2-amine for tissue engineering or regenerative medicine, as well as the development of multi-functional nanoparticles for simultaneous imaging, diagnosis, and therapy.
Computational Modeling and Simulation for Predictive Conjugate Design
Computational modeling and simulation are becoming increasingly valuable tools in the design of conjugates involving molecules like Biotin-PEG2-Amine. These methods can provide insights into the conformation of the PEG linker, the accessibility of the biotin moiety for avidin binding, and the interaction of the conjugate with target molecules or biological environments umons.ac.be. Molecular dynamics simulations can help predict the behavior of biotinylated conjugates in solution and their interactions with cell membranes or proteins. This is particularly useful for optimizing linker length and architecture to achieve desired binding affinities and biological activities umons.ac.be. Computational approaches can also assist in understanding potential off-target interactions and predicting the stability of the conjugate. As the complexity of biotin-PEG2-amine-based conjugates increases, computational modeling will play a more significant role in guiding rational design and reducing the need for extensive experimental screening, thereby accelerating the development of new applications.
Q & A
Q. What are the standard protocols for synthesizing Biotin-PEG2-Amine, and how can researchers ensure reproducibility?
Biotin-PEG2-Amine is synthesized via a multi-step process:
- Step 1 : Activate the PEG chain by introducing a carboxyl group (PEG-COOH) using coupling agents like DCC and NHS .
- Step 2 : React the activated PEG with biotin to form Biotin-PEG-COOH.
- Step 3 : Modify the terminal carboxyl group with an amine (e.g., using ethylenediamine) to yield Biotin-PEG2-Amine . For reproducibility, ensure rigorous purification (e.g., HPLC >95% purity ) and validate structural integrity via NMR and mass spectrometry .
Q. How should Biotin-PEG2-Amine be characterized to confirm its identity and purity?
Key characterization methods include:
- HPLC : To assess purity (>95% threshold recommended) .
- NMR Spectroscopy : Verify PEG chain integrity and biotin-amine linkage .
- Mass Spectrometry : Confirm molecular weight (e.g., 374.5 g/mol for Biotin-PEG2-Amine ).
- Solubility Testing : Validate solubility in DMSO (≥100 mg/mL) and aqueous buffers .
Q. What are the primary applications of Biotin-PEG2-Amine in academic research?
- Biotinylation of Biomolecules : Conjugation with proteins, antibodies, or nucleic acids for pull-down assays or ELISA .
- Drug Delivery Systems : Facilitating targeted delivery via biotin-streptavidin interactions .
- Biosensor Development : Immobilization of probes on surfaces for diagnostic applications .
Advanced Research Questions
Q. How can researchers optimize Biotin-PEG2-Amine solubility for in vitro and in vivo applications?
- PEG Chain Length : Shorter PEG chains (e.g., PEG2) reduce solubility compared to longer variants (e.g., PEG7). Consider PEG length adjustments or hybrid PEG-lipid conjugates .
- Co-Solvents : Use DMSO as a primary solvent, with gradual dilution into aqueous buffers to prevent precipitation .
- Formulation Additives : Incorporate surfactants (e.g., Tween-80) or cyclodextrins to enhance stability .
Q. How should contradictory data on biotin binding efficiency be resolved in assays using Biotin-PEG2-Amine?
- Controlled Blocking : Pre-treat samples with free biotin to confirm specificity of streptavidin interactions .
- Quantitative Analysis : Use techniques like surface plasmon resonance (SPR) to measure binding kinetics and affinity .
- Technical Replicates : Perform ≥3 replicates to account for variability in biotinylation efficiency .
Q. What experimental design considerations are critical for conjugating Biotin-PEG2-Amine to heat-sensitive compounds (e.g., proteins)?
- Temperature Control : Conduct reactions at 4°C to preserve protein stability .
- pH Optimization : Use mildly alkaline conditions (pH 7.5–8.5) to enhance amine reactivity without denaturing proteins .
- Post-Conjugation Validation : Confirm retention of protein function via activity assays (e.g., enzymatic assays) .
Q. How can researchers address low cell permeability of Biotin-PEG2-Amine conjugates in cellular studies?
- Lipid Modifications : Attach lipophilic moieties (e.g., cholesterol) to improve membrane penetration .
- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to enhance intracellular delivery .
- Permeability Enhancers : Co-administer with cell-penetrating peptides (CPPs) .
Methodological Challenges and Solutions
Q. What are the limitations of using Biotin-PEG2-Amine in quantitative mass spectrometry, and how can they be mitigated?
- Ion Suppression : PEG chains can interfere with ionization. Mitigate via offline fractionation or PEG-free cleavage strategies .
- Background Noise : Use blocking agents (e.g., casein) to reduce nonspecific binding in pull-down assays .
Q. How do storage conditions impact Biotin-PEG2-Amine stability, and what protocols ensure long-term usability?
Q. What strategies are effective for troubleshooting failed biotin-streptavidin binding assays with Biotin-PEG2-Amine conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
